molecular formula C9H7ClN2O2 B2771236 5-chloro-3-methyl-2,4(1H,3H)-quinazolinedione CAS No. 118470-98-7

5-chloro-3-methyl-2,4(1H,3H)-quinazolinedione

Cat. No.: B2771236
CAS No.: 118470-98-7
M. Wt: 210.62
InChI Key: MALRRQSYXWVSJR-UHFFFAOYSA-N
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Description

5-chloro-3-methyl-2,4(1H,3H)-quinazolinedione is a heterocyclic organic compound that belongs to the quinazoline family. This compound is characterized by a quinazoline core structure with a chlorine atom at the 5th position and a methyl group at the 3rd position. Quinazolinediones are known for their diverse biological activities and have been studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-3-methyl-2,4(1H,3H)-quinazolinedione can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 3-amino-4-chlorobenzoic acid with acetic anhydride can lead to the formation of the desired quinazolinedione structure. The reaction typically requires heating and the presence of a catalyst to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

5-chloro-3-methyl-2,4(1H,3H)-quinazolinedione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.

    Substitution: The chlorine atom at the 5th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydroquinazolines. Substitution reactions can result in a variety of functionalized quinazolines.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for biochemical studies.

    Medicine: Quinazolinediones, including 5-chloro-3-methyl-2,4(1H,3H)-quinazolinedione, have been investigated for their potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-chloro-3-methyl-2,4(1H,3H)-quinazolinedione involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The specific pathways involved depend on the biological context and the target enzyme or receptor.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2,4(1H,3H)-quinazolinedione: Lacks the methyl group at the 3rd position.

    3-methyl-2,4(1H,3H)-quinazolinedione: Lacks the chlorine atom at the 5th position.

    2,4(1H,3H)-quinazolinedione: Lacks both the chlorine and methyl groups.

Uniqueness

5-chloro-3-methyl-2,4(1H,3H)-quinazolinedione is unique due to the presence of both the chlorine atom and the methyl group, which can influence its chemical reactivity and biological activity. These substituents can affect the compound’s ability to interact with molecular targets and its overall pharmacokinetic properties.

Properties

IUPAC Name

5-chloro-3-methyl-1H-quinazoline-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c1-12-8(13)7-5(10)3-2-4-6(7)11-9(12)14/h2-4H,1H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MALRRQSYXWVSJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C=CC=C2Cl)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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